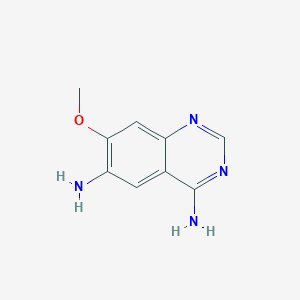

7-Methoxyquinazoline-4,6-diamine

Description

Properties

IUPAC Name |

7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRSTHFYIIEOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxyquinazoline 4,6 Diamine

Primary Synthetic Routes to the 7-Methoxyquinazoline-4,6-diamine Core Scaffold

The construction of the this compound core is typically achieved through a multi-step synthetic sequence. A common and effective strategy commences with a suitably substituted benzene (B151609) derivative, which is then elaborated to form the fused pyrimidine (B1678525) ring of the quinazoline (B50416) system. A key intermediate in many of these routes is a nitro-substituted quinazoline, which allows for the eventual introduction of the 6-amino group via reduction. The 4-amino and 7-methoxy functionalities are typically installed through nucleophilic substitution and etherification reactions, respectively.

Precursor Chemistry and Intermediate Compound Derivatization Strategies

The successful synthesis of this compound is highly dependent on the strategic preparation and derivatization of key precursor molecules. The following sections detail the synthesis from two major classes of precursors.

Synthesis from 4-chloro-7-fluoro-6-nitro-quinazoline and Related Halogenated Precursors

A versatile and widely employed precursor for the synthesis of 7-methoxyquinazolines is 4-chloro-7-fluoro-6-nitro-quinazoline. This intermediate provides handles for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired methoxy (B1213986) and amino functionalities.

The synthesis of 4-chloro-7-fluoro-6-nitro-quinazoline itself begins with the nitration of 7-fluoroquinazolin-4(3H)-one. This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid webofproceedings.org. The resulting 7-fluoro-6-nitroquinazolin-4(3H)-one is then chlorinated at the 4-position, commonly using a reagent such as thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), to yield the highly reactive 4-chloro-7-fluoro-6-nitro-quinazoline webofproceedings.org.

With this key halogenated precursor in hand, the methoxy group can be introduced at the 7-position by reacting it with a methoxide (B1231860) source, such as sodium methoxide in methanol. This reaction proceeds via an SNAr mechanism, where the more activated fluoro group is displaced by the methoxide ion. The subsequent introduction of the 4-amino group can be achieved by reacting the resulting 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) with ammonia (B1221849) or an ammonia equivalent.

| Precursor/Intermediate | Starting Material | Reagents and Conditions | Yield |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 7-Fluoroquinazolin-4(3H)-one | H₂SO₄, fuming HNO₃ | - |

| 4-Chloro-7-fluoro-6-nitro-quinazoline | 7-Fluoro-6-nitroquinazolin-4(3H)-one | SOCl₂, cat. DMF | 86% webofproceedings.org |

| 7-Methoxy-6-nitroquinazolin-4-ol | 7-Fluoro-6-nitroquinazolin-4-ol | KOH, Methanol, 80°C | 92% webofproceedings.org |

| 4-Chloro-7-methoxy-6-nitroquinazoline | 7-Methoxy-6-nitroquinazolin-4-ol | SOCl₂, cat. DMF, 90°C | 86% webofproceedings.org |

Synthesis from 7-methoxyquinazolin-4(3H)-one Derivatives

An alternative approach to the this compound scaffold begins with a pre-existing 7-methoxyquinazolin-4(3H)-one derivative. This starting material can be synthesized through various methods, including the cyclization of an appropriately substituted anthranilic acid derivative with a formamide (B127407) equivalent.

For instance, 6,7-dimethoxyquinazolin-4(3H)-one can be selectively demethylated at the 6-position using reagents like L-methionine in methanesulfonic acid to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one nih.gov. This intermediate can then be nitrated at the 6-position, followed by chlorination at the 4-position and subsequent amination to introduce the necessary functionalities.

Another strategy involves the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, which can be achieved from vanillic acid derivatives. The benzyl (B1604629) protecting group can be removed at a later stage to reveal the 7-hydroxy group, which can then be methylated.

Reductive and Nucleophilic Substitution Reactions in Scaffold Formation

The formation of the this compound scaffold heavily relies on two key reaction types: reductive and nucleophilic substitution reactions.

The reduction of the 6-nitro group to a 6-amino group is a critical step. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid like ammonium (B1175870) chloride in a solvent mixture of ethanol (B145695) and water mdpi.commdpi.com. Other reducing systems, including Raney Nickel with hydrogen gas, can also be employed chemicalbook.com. The choice of reducing agent can be crucial to avoid the reduction of other sensitive functional groups within the molecule.

Nucleophilic aromatic substitution (SNAr) is fundamental to the introduction of both the 4-amino and 7-methoxy groups. The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine ring. This allows for its displacement by various nucleophiles, including ammonia to form the 4-amino group, or by methoxide to install the 7-methoxy group when starting from a 7-fluoro precursor webofproceedings.org. The reactivity of the 4-position is significantly higher than other positions on the quinazoline ring, enabling regioselective substitution.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature and stoichiometry of the reagents.

For the chlorination of the 4-oxoquinazoline, the use of thionyl chloride with a catalytic amount of DMF is a common and effective method, often providing high yields webofproceedings.org. The reaction temperature and time are critical; prolonged heating can lead to side product formation.

In the nucleophilic substitution step to introduce the 4-amino group, the choice of the ammonia source and solvent system can significantly impact the reaction efficiency. While aqueous or methanolic ammonia can be used, anhydrous conditions with ammonia gas or a protected amine followed by deprotection can sometimes offer better control and higher yields.

The reduction of the 6-nitro group is another step where optimization is crucial. The reaction with iron powder and ammonium chloride is generally robust and high-yielding mdpi.commdpi.com. The temperature is typically elevated to ensure complete conversion, but careful monitoring is required to prevent over-reduction or degradation of the product.

| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |

| Methoxylation of 7-fluoro-6-nitro-quinazolin-4-ol | KOH, Methanol | Water/Methanol | 80°C | 92% | webofproceedings.org |

| Chlorination of 7-methoxy-6-nitroquinazolin-4-ol | SOCl₂, cat. DMF | neat | 90°C | 86% | webofproceedings.org |

| Reduction of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | Raney Ni, H₂ | THF | - | 99% | chemicalbook.com |

| Reduction of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | Fe, NH₄Cl | EtOH/H₂O | 80°C | Quantitative | mdpi.com |

Directed Chemical Modifications and Derivatization of the this compound Scaffold

The this compound scaffold possesses two primary amino groups at the 4- and 6-positions, which serve as excellent points for further chemical modification and derivatization. The differential reactivity of these two amino groups can potentially be exploited for selective functionalization.

The 6-amino group is generally more nucleophilic and can be selectively acylated or alkylated under controlled conditions. For instance, reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) can lead to the formation of the corresponding 6-amido derivative. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method to introduce alkyl substituents at the 6-amino position.

The 4-amino group, being part of an aminal-like system, can exhibit different reactivity. While it can undergo acylation and alkylation, the conditions might need to be adjusted to achieve selectivity over the 6-amino group. Protecting group strategies can be employed to block one of the amino groups while the other is being functionalized.

Furthermore, the methoxy group at the 7-position, while generally stable, could potentially be cleaved under harsh acidic conditions to reveal a hydroxyl group, which can then be further derivatized to introduce a variety of ether or ester functionalities, thereby expanding the chemical diversity of the scaffold.

| Derivatization Reaction | Reagent | Position(s) Modified | Product Type |

| N-Acylation | Acyl chloride, Anhydride | 6-Amino (selective), 4-Amino | Amide |

| N-Alkylation | Alkyl halide, Reductive amination | 6-Amino (selective), 4-Amino | Substituted amine |

| O-Demethylation | Strong acid (e.g., HBr) | 7-Methoxy | Phenol |

| Etherification (of 7-OH) | Alkyl halide, Base | 7-Hydroxy | Ether |

Substitutions at the N4 Position

The amino group at the C4 position of the this compound core is a primary site for synthetic modification. This is often achieved through nucleophilic substitution reactions on a 4-chloro-7-methoxy-6-nitroquinazoline precursor, followed by reduction of the nitro group.

One documented approach involves the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. This synthesis begins with the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with 4-chloro-3-(trifluoromethyl)aniline. The subsequent intermediate, (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine, undergoes a nucleophilic substitution with sodium methoxide to replace the fluorine at the C7 position with a methoxy group. The final step is the reduction of the nitro group at the C6 position to an amine using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, yielding the desired N4-substituted product.

A similar strategy is employed for the synthesis of N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine. In this case, the starting material (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is treated with sodium hydroxide (B78521) in methanol, leading to the formation of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine. chemicalbook.comncats.io The nitro group of this intermediate is then reduced to the corresponding amine using Raney nickel as a catalyst to afford the final product. chemicalbook.com

Table 1: Synthesis of N4-Substituted this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

Substitutions at the N6 Position

The amino group at the C6 position offers another site for derivatization, allowing for the introduction of various functional groups, often through acylation reactions. These modifications are crucial for developing compounds with specific biological targets.

For instance, the N6 position of N4-(3-chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine can be acylated to produce a range of amide derivatives. One example is the synthesis of 4-Azepan-1-yl-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide. This is achieved by first reacting N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine with 4-chloro-but-2-enoyl chloride to form an intermediate chloro-but-2-enoic acid amide. This intermediate is then reacted with azepane in the presence of a base like N,N-diisopropylethylamine (DIEA) to yield the final product. chemicalbook.com

Another example of N6-acylation is the formation of acrylamide (B121943) derivatives, which are known to act as irreversible inhibitors of certain kinases. The synthesis of such compounds would involve the reaction of the N6-amino group with acryloyl chloride or a related activated acrylic acid derivative.

Table 2: Synthesis of N6-Substituted this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

Functionalization of the Methoxy Group

The methoxy group at the C7 position can be functionalized, most commonly through O-demethylation to reveal a hydroxyl group. This hydroxyl group can then serve as a handle for further synthetic modifications, such as etherification, to introduce a variety of side chains.

A standard and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.org This powerful Lewis acid facilitates demethylation under mild conditions, often at room temperature or below, which is advantageous for complex molecules with multiple functional groups. orgsyn.org The reaction proceeds by the formation of an oxonium ion complex, followed by nucleophilic attack of a bromide ion on the methyl group. orgsyn.org While direct demethylation of this compound itself is not extensively documented in the provided context, this method is widely applicable to substituted methoxyquinazolines. For example, the demethylation of related complex heterocyclic compounds is a common synthetic strategy. orgsyn.org

The resulting hydroxyl group at the C7 position is a versatile functional group that can be alkylated to introduce new ether linkages, significantly expanding the chemical diversity of the quinazoline scaffold.

Table 3: General Method for O-Demethylation

| Substrate Type | Reagents and Conditions | Product Type |

|---|---|---|

| Aryl methyl ether (e.g., 7-methoxyquinazoline (B158907) derivative) | Boron tribromide (BBr₃), dry methylene (B1212753) chloride, -78°C to room temperature | Aryl hydroxyl (e.g., 7-hydroxyquinazoline derivative) |

Structure Activity Relationship Sar Studies of 7 Methoxyquinazoline 4,6 Diamine Analogues

Correlating Structural Features with Biological Activities

The biological activity of 7-Methoxyquinazoline-4,6-diamine analogues is intricately linked to the nature and placement of various substituents on the quinazoline (B50416) core. The core structure itself, comprising a bicyclic system of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a rigid framework for the strategic placement of functional groups that can interact with biological targets. The 4-amino and 6-amino groups, along with the 7-methoxy group, are key features that can be modified to modulate activity.

Research into quinazoline derivatives has demonstrated that the 4-anilino substitution is a critical determinant of activity against receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov The aniline (B41778) ring can be further substituted to enhance potency and selectivity. For instance, the introduction of small hydrophobic substituents on the aniline ring has been shown to be beneficial for inhibitory activity. nih.gov

The 6-amino group offers another point for modification. Studies on 6-arylureido-4-anilinoquinazoline derivatives have shown that the introduction of an arylureido moiety at this position can lead to potent EGFR inhibitors. nih.gov The nature of the aryl group in the ureido side chain significantly influences the anti-proliferative bioactivities of these compounds. nih.gov

Furthermore, the diamino nature of the core at positions 4 and 6 provides opportunities for creating derivatives with diverse biological activities. For instance, in the context of α1-adrenoceptor antagonists, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) have shown significant antihypertensive activity. nih.govsigmaaldrich.com

The following table summarizes the impact of key structural features on the biological activity of quinazoline analogues:

| Structural Feature | Position | Impact on Biological Activity | Target Examples |

| Anilino Group | 4 | Often essential for kinase inhibition. | EGFR, VEGFR |

| Arylureido Group | 6 | Can significantly enhance anti-proliferative activity. | EGFR |

| Methoxy (B1213986) Group | 7 | Generally enhances inhibitory activity against certain kinases. | EGFR |

| Basic Side Chains | 7 | Can improve aqueous solubility and oral bioavailability. | VEGFR |

| Diamino Substitution | 4,6 | Can confer activity against different targets like adrenoceptors. | α1-adrenoceptors |

Positional and Substituent Effects on Bioactivity Profiles

The precise positioning of substituents on the quinazoline ring, as well as the nature of these substituents, has a profound impact on the bioactivity profile of this compound analogues. Even minor changes in the position of a functional group can lead to significant differences in potency and selectivity.

The substitution pattern on the 4-anilino ring is a well-explored area. The introduction of small hydrophobic groups at the meta and para positions of the aniline ring often leads to enhanced inhibitory activity against both EGFR and VEGFR2. nih.gov Conversely, ortho-substitution can be detrimental to activity. nih.gov The presence of a chloro substituent in the meta position of the aniline residue has been shown to further increase the inhibitory activity toward both EGFR and VEGFR2. nih.gov

The nature of the substituent at the 7-position is also critical. While a methoxy group at C7 is often favorable, the introduction of other functionalities can modulate the activity and properties of the molecule. For example, replacing the methoxy group with basic side chains has been shown to markedly improve the aqueous solubility of 4-anilinoquinazolines, which is a crucial parameter for drug development. nih.gov These basic side chains can also contribute to the inhibitory potency against VEGFR tyrosine kinase. nih.gov

In studies on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as cytotoxic agents, the nature of the substituent at both the 4- and 7-positions was found to be critical for their activity against the β-catenin/TCF4 signaling pathway. nih.gov The combination of an appropriate substituent at the 4-position and an aminoalkylether group at the 7-position was identified as being important for their cytotoxic potential. researchgate.net

The following table provides examples of positional and substituent effects on the bioactivity of quinazoline derivatives:

| Position | Substituent | Effect on Bioactivity |

| 4-Anilino (meta) | Chloro | Increased inhibitory activity against EGFR and VEGFR2. nih.gov |

| 4-Anilino (ortho) | Various | Often leads to less potent compounds. nih.gov |

| 7 | Basic Side Chains | Improved aqueous solubility and potent VEGFR inhibition. nih.gov |

| 7 | Aminoalkylether | Important for cytotoxicity in 8-methoxyquinazoline derivatives. researchgate.net |

| 6,7 | Dimethoxy | Favorable for EGFR inhibition. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern their bioactivity and in guiding the design of new, more potent analogues.

In the context of 2,4-diamino-6,7-dimethoxyquinazoline derivatives as α1-adrenoceptor antagonists, QSAR studies have been performed to correlate structural descriptors with their pharmacological activity. sigmaaldrich.com These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a series of compounds with known activities. Statistical methods are then used to develop a QSAR model that can predict the activity of new, untested compounds.

Such models can provide valuable insights into the key structural requirements for high affinity and selectivity. For example, a QSAR model might reveal that a specific range of hydrophobicity or a particular electronic distribution in a certain region of the molecule is crucial for optimal interaction with the target receptor. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of being active.

While a specific QSAR study solely focused on this compound was not identified, the principles from studies on closely related analogues, such as the 6,7-dimethoxyquinazoline (B1622564) series, are highly relevant. sigmaaldrich.com These studies underscore the importance of a systematic exploration of the chemical space around the quinazoline core to build robust and predictive QSAR models.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. For this compound analogues, identifying the key pharmacophoric features is a critical step in the design of new inhibitors with improved properties.

The general pharmacophore for many quinazoline-based kinase inhibitors includes:

A hydrogen bond acceptor feature, typically the N1 atom of the quinazoline ring.

A hydrogen bond donor feature, often the amino group at the 4-position.

Aromatic/hydrophobic regions, represented by the quinazoline core and the 4-anilino substituent.

Additional hydrogen bond donors or acceptors and hydrophobic features depending on the specific substitutions at other positions.

Lead optimization is the process of taking a promising lead compound, identified through screening or initial SAR studies, and modifying its structure to improve its potency, selectivity, solubility, metabolic stability, and other pharmacokinetic and pharmacodynamic properties. For this compound analogues, several lead optimization principles can be applied.

One key principle is the exploration of the substituent pattern on the 4-anilino ring. As discussed, small, hydrophobic substituents are often favored. Another strategy involves the modification of the 6- and 7-positions to enhance target engagement and improve physicochemical properties. The introduction of basic side chains at C7 to improve solubility is a prime example of this principle in action. nih.gov

Furthermore, molecular hybridization, which involves combining structural features from different known active compounds, can be a fruitful lead optimization strategy. For instance, incorporating fragments known to bind to a specific sub-pocket of a kinase active site can lead to the development of highly potent and selective inhibitors.

The antiplasmodial activity of 7-substituted 4-aminoquinolines has also been investigated, revealing that the nature of the substituent at the 7-position significantly impacts activity against Plasmodium falciparum. nih.gov While 7-methoxy-AQs were found to be largely inactive in this context, this highlights the principle that the biological activity is highly dependent on the specific therapeutic target. nih.gov

Molecular Mechanisms of Action: Enzyme and Protein Target Modulation by 7 Methoxyquinazoline 4,6 Diamine Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, metabolism, and survival. The quinazoline (B50416) scaffold, particularly the 4-anilinoquinazoline (B1210976) core, has been extensively developed to create potent ATP-competitive inhibitors that target the kinase domain of various RTKs. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition, including Irreversible Modalities

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based inhibitors due to its frequent overexpression and mutation in various cancers. mdpi.comnih.gov Derivatives of 7-methoxyquinazoline-4,6-diamine have been designed to bind to the ATP-binding site within the EGFR kinase domain, effectively blocking the downstream signaling pathways that lead to cell proliferation. mdpi.combiorxiv.org

The development of these inhibitors has progressed through several generations. First-generation inhibitors, such as gefitinib (B1684475) and erlotinib (B232), which feature the 4-anilinoquinazoline structure, are reversible competitive inhibitors of ATP. acs.org However, the emergence of resistance, often through the T790M "gatekeeper" mutation, has driven the development of second-generation, irreversible inhibitors. researchgate.net

These irreversible inhibitors typically incorporate a reactive group, such as a Michael acceptor (e.g., acrylamide), at the C-6 or C-7 position of the quinazoline ring. acs.orgresearchgate.net This group forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to sustained, irreversible inhibition. acs.orgresearchgate.net A number of novel quinazoline derivatives have been synthesized and shown to act as irreversible dual inhibitors of EGFR and HER2. nih.gov For instance, a series of 6-substituted-4-(3-bromophenylamino)quinazolines were designed as putative irreversible inhibitors, with some compounds showing enhanced antitumor activity. acs.org

Research has demonstrated that specific structural modifications to the quinazoline core significantly influence inhibitory activity. For example, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives bearing an (E)-propen-1-yl moiety showed potent EGFR inhibition, with one compound exhibiting higher potency than the reference drug lapatinib. nih.gov Similarly, 6-arylureido-4-anilinoquinazoline derivatives have been found to have sub-micromolar inhibitory levels against EGFR. frontiersin.orgnih.gov Compound 7i from this series, for example, showed an IC₅₀ of 17.32 nM against EGFR. frontiersin.org Further studies on 2,4,6,7-tetrasubstituted quinazolines have identified compounds with significant EGFR inhibition at the subnanomolar level, comparable to the drug afatinib. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Modality | Source |

|---|---|---|---|---|

| Compound 7i | EGFR | 17.32 | Reversible | frontiersin.orgnih.gov |

| Gefitinib | EGFR | 25.42 | Reversible | frontiersin.org |

| Erlotinib | EGFR | 33.25 | Reversible | frontiersin.org |

| Lapatinib | EGFR | 27.06 | Reversible | nih.gov |

| Afatinib | EGFR | 0.102 | Irreversible | nih.gov |

| Compound 4a | EGFR | 0.143 | Not Specified | nih.gov |

| Compound 6c | EGFR | 0.255 | Not Specified | nih.gov |

| Compound 8b | EGFR | 0.224 | Not Specified | nih.gov |

| Compound 13a | EGFR | 0.313 | Not Specified | nih.gov |

| Compound 15b | EGFR | 0.198 | Not Specified | nih.gov |

| Compound 9 | EGFRwt | Nanomolar range | Not Specified | nih.gov |

| Compound 26 | EGFR | 20.72 | Not Specified | mdpi.com |

| Compound 6 | EGFR | 10 | Reversible | nih.gov |

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is also a critical target in cancer therapy, particularly in breast cancer. chemmethod.com Many quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2, which can offer a broader spectrum of activity. nih.govnih.gov The structural similarity between the kinase domains of EGFR and HER2 allows for the design of single molecules that can effectively inhibit both receptors.

Lapatinib is a well-known dual EGFR/HER2 inhibitor with a 4-anilinoquinazoline structure. nih.gov Research has led to the discovery of novel derivatives with even greater potency. For example, a series of new 6-substituted-4-(3-bromophenylamino)quinazolines were designed to function as irreversible inhibitors of both EGFR and HER2 tyrosine kinases. acs.org

In one study, novel substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated for dual kinase inhibition. chemmethod.com Compounds 12 and 14 from this series demonstrated significant, dose-dependent inhibition of both EGFR and HER2. chemmethod.com Notably, compound 12 achieved almost complete inhibition of HER2 at a concentration of 500 nM, performing comparably or better than lapatinib. chemmethod.com Another study focused on 6-salicyl-4-anilinoquinazoline derivatives, identifying compound 21 as a potent dual EGFR/HER2 inhibitor with IC₅₀ values of 0.12 µM and 0.096 µM, respectively. nih.gov

Table 2: HER2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Notes | Source |

|---|---|---|---|---|

| Compound 21 | HER2 | 0.096 | Also inhibits EGFR (IC₅₀ = 0.12 µM) | nih.gov |

| Compound 12 | HER2 | Not specified (near complete inhibition at 0.5 µM) | Dual EGFR/HER2 inhibitor | chemmethod.com |

| Compound 14 | HER2 | Not specified | Dual EGFR/HER2 inhibitor | chemmethod.com |

| Lapatinib | HER2 | Not specified | Reference dual EGFR/HER2 inhibitor | nih.gov |

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a role in various signaling pathways controlling cell adhesion, growth, and differentiation. While much of the focus for quinazolines has been on RTKs like EGFR, some derivatives exhibit activity against non-receptor tyrosine kinases, including Src. nih.gov The development of multi-kinase inhibitors is a strategic approach in cancer therapy, and some anilinoquinazolines have been found to inhibit a panel of both receptor and non-receptor tyrosine kinases. nih.gov

While research specifically detailing this compound derivatives as potent, selective Src inhibitors is less extensive than for EGFR, the broader class of anilinoquinazolines has shown promise. For instance, a study on 4-anilino-7-thienyl-3-quinolinecarbonitriles, which share a related heterocyclic core, reported potent inhibition of Src kinase activity. nih.gov The multi-kinase inhibitor Dasatinib, while not a quinazoline, is a potent inhibitor of both Abl and Src kinases. selleckchem.com Some quinazoline-based compounds have been identified as having inhibitory effects on Src, often as part of a broader kinase inhibition profile. nih.govselleckchem.com The compound XL228, for example, inhibits SRC with an IC50 of 6.1 nM. selleckchem.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2 (also known as KDR), is a key mediator of angiogenesis—the formation of new blood vessels—a process crucial for tumor growth and metastasis. nih.govresearchgate.net Consequently, inhibiting VEGFR-2 is a major strategy in anticancer drug development. Several this compound derivatives have been designed as potent VEGFR-2 inhibitors.

Often, these compounds are developed as dual or multi-target inhibitors, simultaneously targeting EGFR and VEGFR-2. nih.govcapes.gov.br This dual inhibition is thought to provide a synergistic antitumor effect. capes.gov.br Vandetanib is a clinically approved quinazoline-based inhibitor that targets both VEGFR-2 and EGFR. nih.govnih.gov

Numerous studies have reported the synthesis and evaluation of novel quinazoline derivatives as VEGFR-2 inhibitors. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were developed, with compound 14b showing highly potent VEGFR-2 inhibition with an IC₅₀ value of 0.016 µM. nih.govresearchgate.net Another compound, ZD6474 (Vandetanib), which has a 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine core, is a potent inhibitor of VEGFR-2 tyrosine kinase activity with an IC₅₀ of 40 nM. nih.govnih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Notes | Source |

|---|---|---|---|---|

| ZD6474 (Vandetanib) | VEGFR-2 (KDR) | 40 | Also inhibits EGFR (IC₅₀ = 500 nM) | nih.gov |

| Compound 14b | VEGFR-2 | 16 | Potent and selective | nih.govresearchgate.net |

| Sorafenib | VEGFR-2 | 80 | Reference drug | nih.gov |

| Compound 6 | VEGFR-2 | 80 | Also inhibits EGFR (IC₅₀ = 10 nM) | nih.gov |

| Compound SQ2 | VEGFR-2 | 14 | More potent than reference Cabozantinib (IC₅₀ = 4.5 nM in that study) | eurekaselect.com |

| Compound 12 | VEGFR-2 | 52.3 | Quinazoline sulfonamide derivative | mdpi.com |

Serine/Threonine Kinase Inhibition

While the primary focus for many quinazoline derivatives has been on tyrosine kinases, the broader class of protein kinases also includes serine/threonine kinases, which are crucial components of intracellular signaling cascades.

Mitogen-Activated Protein Kinase (MEK) Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. nih.gov This pathway is central to cell proliferation, and its components, including the serine/threonine kinases MEK1 and MEK2, are important targets for cancer therapy.

Direct and potent inhibition of MEK by derivatives specifically from the this compound class is not as widely documented in the provided research as their effects on RTKs. The development of quinazoline-based MEK inhibitors is an area of ongoing research, but the primary focus has historically been on upstream targets like EGFR that activate this pathway. However, the inhibition of EGFR by quinazoline derivatives inherently leads to the downregulation of the entire Ras-Raf-MEK-ERK cascade. While a direct interaction with MEK by this specific quinazoline family isn't highlighted in the search results, the therapeutic effect of EGFR inhibition is mediated, in part, through the subsequent suppression of this pathway. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. While direct inhibition of GSK-3 by this compound derivatives has not been extensively documented with specific inhibitory concentrations, some studies point towards an indirect modulation of its activity. For instance, research on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives has shown they can downregulate the Wnt/β-catenin signaling pathway. google.com GSK-3 is a critical component of the β-catenin destruction complex, and inhibition of this pathway can lead to a decrease in β-catenin phosphorylation and subsequent stabilization and accumulation. A patent for quinazoline derivatives has noted their potential inhibitory activity towards a class of serine/threonine kinases that includes GSK-3, although specific data for this compound derivatives were not provided. nih.gov Further investigation is required to establish a direct inhibitory link and determine the potency of these derivatives against GSK-3.

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The potential for this compound derivatives to directly inhibit ERK or its upstream activators, such as MEK, appears limited based on current research. Studies on related heterocyclic cores have shown that replacing a cyanoquinoline core, which is effective for MEK inhibition, with a quinazoline core results in a significant loss of inhibitory activity. nih.gov This suggests that the quinazoline scaffold may not be optimal for targeting the MEK/ERK pathway directly. While some quinazoline derivatives have been patented as kinase inhibitors with a broad spectrum of activity, specific data on ERK inhibition by this compound derivatives is not available. nih.gov

Epigenetic Enzyme Modulation

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Several quinazoline-based compounds have been developed as potent HDAC inhibitors. For example, a series of quinazoline derivatives were designed and synthesized as dual inhibitors of HDAC1 and HDAC6. acs.org Among these, compounds 32c and 32d demonstrated potent inhibitory activity against both enzymes with IC50 values in the nanomolar range. acs.org These compounds also showed the ability to induce tubulin and histone H3 acetylation, confirming their intracellular activity. acs.org

Another study focused on the development of quinazolin-2,4-dione-based hydroxamic acids as selective inhibitors of HDAC6. mdpi.com The most potent compound from this series, 3d , exhibited an IC50 of 4 nM for HDAC6 and was over 2,500-fold selective against HDAC1. mdpi.com This high selectivity is attributed to the specific interactions of the quinazoline scaffold within the active site of HDAC6.

HDAC Inhibition by Quinazoline Derivatives

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

|---|---|---|---|

| 32c | 31.10 ± 0.37 | 16.15 ± 0.62 | acs.org |

| 32d | 37.00 ± 0.24 | 35.00 ± 0.71 | acs.org |

| 3d | >10,000 | 4 | mdpi.com |

Protein Lysine (B10760008) Methyltransferase (PKMT) Inhibition (e.g., G9a)

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095), which are structurally very similar to this compound, have been extensively studied as inhibitors of the protein lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), a mark associated with transcriptional repression.

The compound BIX-01294 was one of the first selective small molecule inhibitors of G9a and the closely related G9a-like protein (GLP). mdpi.com It acts as a competitive inhibitor with respect to the histone substrate, binding in the peptide groove. nih.gov Structure-activity relationship (SAR) studies on the BIX-01294 template led to the discovery of more potent inhibitors. UNC0224 was developed as a potent and selective G9a inhibitor with a Ki of 2.6 nM and an IC50 of 15 nM. nih.govresearchgate.net Further optimization, guided by the crystal structure of G9a in complex with UNC0224, resulted in UNC0321 , an inhibitor with picomolar potency (Ki = 63 pM).

G9a Inhibition by 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives

| Compound | G9a IC50 | G9a Ki | GLP IC50 | Reference |

|---|---|---|---|---|

| BIX-01294 | 1.7 µM | - | 0.7 µM | mdpi.com |

| UNC0224 | 15 nM | 2.6 nM | 20-58 nM | nih.govresearchgate.net |

| UNC0321 | 6-9 nM | 63 pM | 15-23 nM |

Other Enzyme and Protein Targets

DNA Repair Enzyme System Inhibition

The quinazolinone scaffold has been identified as a promising framework for the development of inhibitors targeting the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 plays a critical role in the repair of single-stranded DNA breaks, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

A study utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib led to the synthesis of a series of potent PARP-1 inhibitors. acs.org One of the most active compounds, 12c , displayed an IC50 of 30.38 nM, which is comparable to that of Olaparib (IC50 = 27.89 nM). acs.org These findings highlight the potential of quinazolinone derivatives in targeting DNA repair mechanisms for cancer therapy.

PARP-1 Inhibition by Quinazolinone Derivatives

| Compound | PARP-1 IC50 (nM) | Reference |

|---|---|---|

| 12c | 30.38 | acs.org |

| Olaparib (Reference) | 27.89 | acs.org |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, motility, and intracellular transport. nih.govgoogle.com The disruption of tubulin polymerization is a validated strategy in cancer therapy, and several quinazoline derivatives have been identified as potent inhibitors that target this process. nih.govsemanticscholar.org These compounds typically act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and apoptosis. nih.govnih.gov

A notable example is the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which demonstrated high cytotoxic activity with GI50 values in the low nanomolar range (1.9–3.2 nM). nih.gov This derivative was found to be a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM and showed 99% inhibition of colchicine binding at a 5 μM concentration. Mechanistic studies confirmed that it disrupts microtubule formation and causes cell cycle arrest in the G2/M phase, consistent with its action at the colchicine binding site. nih.gov

Other research has identified novel series of quinazoline derivatives that act as tubulin polymerization inhibitors. One such compound, Q19, exhibited potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 of 51 nM. nih.gov It was shown to effectively inhibit microtubule polymerization by binding to the colchicine site, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov Structure-activity relationship studies have indicated that a quinazoline moiety substituted at the C-4 position with an aminophenyl group is a key feature for tubulin polymerization inhibition. nih.govsemanticscholar.org

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including viruses. youtube.com The inhibition of specific viral proteases is a cornerstone of antiviral therapy. Quinazolinone-based derivatives have emerged as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.gov

Researchers have designed and synthesized quinazolinone derivatives that incorporate peptidomimetic backbones and nitro-functional groups to mimic the natural substrates of Mpro. nih.gov These compounds are designed to bind to the active site of the enzyme. Molecular docking studies suggest that these inhibitors can fit into the same active region as known inhibitors, with key interactions involving the catalytic cysteine residue (Cys145) and other important residues like His41 and Glu166. nih.gov Certain glutamine- or glutamate-derived quinazolinone compounds have shown dose-dependent inhibition of Mpro enzymatic activity, with IC50 values in the micromolar range (e.g., 22.47 ± 8.93 μM and 24.04 ± 0.67 μM). nih.gov The mechanism often involves the formation of covalent or non-covalent interactions within the enzyme's active site, blocking its ability to cleave viral polyproteins and thus arresting viral replication. youtube.com

Mechanistic Characterization of Enzyme Inhibition

Understanding the detailed molecular interactions between an inhibitor and its target enzyme is fundamental for drug design and optimization. This involves characterizing the kinetics of binding, the nature of the chemical bonds formed, and the type of inhibition pattern.

Reversible Binding Kinetics and Dissociation Constants

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Ki) or, more commonly, its half-maximal inhibitory concentration (IC50). The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites. bohrium.comyoutube.com A smaller Ki or IC50 value signifies a tighter binding inhibitor and greater potency. youtube.com

For derivatives of the quinazoline scaffold, these kinetic parameters have been determined across a range of enzyme targets. The reported values highlight the diverse potential of this chemical class.

The determination of these constants typically involves monitoring the enzyme's reaction rate at various inhibitor concentrations. nih.gov For slow-binding or tight-binding inhibitors, the time-course of the reaction becomes important, as the establishment of equilibrium between the enzyme, substrate, and inhibitor can be slow. bohrium.comnih.gov

Covalent Inhibition Modalities (Reversible and Irreversible)

Covalent inhibitors form a chemical bond with their target enzyme, which can be either reversible or irreversible. nih.govfrontiersin.org This mode of inhibition offers advantages such as increased potency and prolonged duration of action, as the inhibitor is physically linked to the target. nih.gov The process typically involves an initial non-covalent binding step, followed by the formation of the covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (commonly cysteine, serine, or lysine) on the enzyme. nih.govdrughunter.com

Irreversible Covalent Inhibition: Irreversible inhibitors form a stable, permanent bond with the enzyme, effectively deactivating it until the protein is degraded and replaced. acs.org This leads to a sustained pharmacological effect. nih.gov Many clinically important quinazoline-based kinase inhibitors, such as afatinib, function as irreversible inhibitors by targeting a cysteine residue in the ATP-binding pocket of receptors like EGFR. nih.gov

Reversible Covalent Inhibition: In contrast, reversible covalent inhibitors form a bond that can be broken, allowing the enzyme to eventually return to its active state. nih.govacs.org This modality can offer a better safety profile by reducing the potential for off-target toxicity associated with permanent protein modification. acs.org The reactivity of the electrophilic warhead is tuned to allow for the formation of a covalent adduct that is stable within the target's binding site but can be hydrolyzed if the inhibitor dissociates. acs.org Nitriles and aldehydes are examples of warheads used in reversible covalent inhibitors. nih.gov For instance, the antiviral drug Nirmatrelvir, a protease inhibitor, contains a nitrile warhead that reversibly binds to a cysteine residue in the active site of the SARS-CoV-2 main protease. nih.govdrughunter.com This strategy of designing reversible covalent quinazoline derivatives is an active area of research. nih.gov

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

Enzyme inhibitors can be classified based on how they interact with the enzyme and its substrate.

Competitive Inhibition: A competitive inhibitor directly competes with the substrate for binding to the enzyme's active site. wikipedia.org These inhibitors often have a structure that resembles the substrate. The binding of the inhibitor to the active site prevents the substrate from binding, thus reducing the rate of the reaction. This type of inhibition can be overcome by increasing the substrate concentration. Several quinazoline-based tyrosine kinase inhibitors, such as erlotinib and lapatinib, are known to function as ATP-competitive inhibitors, binding to the ATP pocket of EGFR and HER2, respectively. wikipedia.org Similarly, certain quinazoline derivatives that inhibit tubulin polymerization do so by competing with colchicine for its binding site on tubulin. nih.gov

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. In this case, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. The inhibition cannot be overcome by increasing the substrate concentration. Some EGFR inhibitors based on the quinazoline scaffold are allosteric, meaning they bind to a site distinct from the ATP-binding pocket, representing a non-competitive mechanism.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations when more of the ES complex is present. This mode is less common but represents another potential mechanism for enzyme modulation by quinazoline derivatives.

Table of Compounds

Computational Chemistry Approaches in 7 Methoxyquinazoline 4,6 Diamine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of 7-methoxyquinazoline-4,6-diamine, docking studies have been instrumental in elucidating the structural basis of their inhibitory activity, primarily against protein kinases like the Epidermal Growth Factor Receptor (EGFR).

Research has shown that the 4-anilinoquinazoline (B1210976) scaffold is a critical fragment for binding to the EGFR active site. frontiersin.org Molecular modeling of anilinoquinazoline (B1252766) derivatives, which share the core structure, reveals key interactions that stabilize the ligand-protein complex. For instance, in one study, a covalently docked quinazoline (B50416) derivative was modeled within the EGFR active site (PDB ID: 4G5J). The analysis highlighted the potential for a stabilizing intramolecular hydrogen bond between the aniline (B41778) NH group and a uracil (B121893) carbonyl, in addition to hydrogen bonds with backbone residues of the protein like Cys797. nih.gov

Docking studies are also crucial for comparing the binding modes of different derivatives and stereoisomers. The stereochemical configuration can significantly impact binding affinity and specificity. For example, the (R)-enantiomer of a related quinazoline kinase inhibitor demonstrated enhanced binding specificity compared to its (S)-enantiomer, a finding that correlates with its clinical efficacy. nih.gov The primary interactions often involve the quinazoline nitrogen atoms forming hydrogen bonds with key residues in the hinge region of the kinase domain, a classic binding motif for this class of inhibitors. frontiersin.orgnih.gov

Table 1: Key Molecular Interactions Identified Through Docking Studies

| Interacting Residue (EGFR) | Type of Interaction | Involved Ligand Moiety | Reference |

|---|---|---|---|

| Cys797 (backbone NH) | Hydrogen Bond | Ester Oxygen | nih.gov |

| Met769 | Hydrogen Bond | Quinazoline Ring Amine | ugm.ac.id |

Virtual Screening for Hit Identification and Prioritization

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test experimentally, saving considerable time and resources.

Derivatives of this compound have been identified through such screening processes. In one notable example, a random screening campaign identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a hit compound for inhibiting MERS-CoV infection. nih.gov Subsequent optimization of this hit led to a derivative with an IC50 of 0.157 µM and no observed cytotoxicity. nih.gov

Furthermore, the this compound scaffold is a component of larger, more complex molecules like Dacomitinib, which are included in libraries for screening against various targets. For example, virtual screening studies have been employed to identify potential inhibitors of GRP78, a protein implicated in SARS-CoV-2 infection, with libraries containing compounds synthesized from the this compound core. digitellinc.com This demonstrates the value of the scaffold in generating diverse chemical matter for hit-finding campaigns.

Table 2: Example of a Hit Compound Identified Through Screening

| Compound Name | Target | Screening Method | Key Finding | Reference |

|---|---|---|---|---|

| N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine | MERS-CoV | Random Screening | Identified as a hit inhibitor | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights that static docking models cannot capture. These simulations model the movement of atoms over time, helping to assess the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein.

For quinazoline-based inhibitors targeting EGFR, MD simulations have been crucial for confirming the stability of docked poses and understanding the energetic contributions of specific interactions. nih.govnih.gov Studies on 4-anilinoquinazoline derivatives show that the ligand-protein complex remains stable throughout the simulation, with key hydrogen bonds, particularly to hinge region residues like Met769, being maintained. ugm.ac.id The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored during the simulation; low and stable RMSD values indicate that the complex has reached equilibrium and the binding pose is stable. acs.org

MD simulations have also been used to predict the sensitivity of EGFR mutants to various inhibitors. By calculating the binding free energy (ΔG_bind) from MD trajectories, researchers can correlate these values with experimental IC50 data. nih.gov For instance, simulations have revealed how specific mutations, like L747P, can alter the conformation of the EGFR kinase domain, leading to drug resistance by weakening van der Waals interactions with the inhibitor. nih.gov These dynamic insights are critical for designing next-generation inhibitors that can overcome resistance. nih.govnih.gov

Table 3: Applications of MD Simulations in Quinazoline Inhibitor Research

| Simulation Focus | Key Insight | Computational Metric | Reference |

|---|---|---|---|

| Binding Stability | Confirmation of stable ligand binding in EGFR active site. | Root-Mean-Square Deviation (RMSD) | acs.org |

| Drug Sensitivity Prediction | Correlation of binding affinity with drug efficacy against mutants. | Binding Free Energy (ΔG_bind) | nih.gov |

| Resistance Mechanisms | Elucidation of conformational changes in mutant EGFR that reduce inhibitor binding. | van der Waals Interaction Energy | nih.gov |

In Silico Prediction for Compound Evaluation

Beyond docking and dynamics, a range of other in silico prediction methods are used to evaluate and refine compounds based on the this compound scaffold. These methods predict various physicochemical and biological properties, helping to build a comprehensive profile of a potential drug candidate before its synthesis.

One key application is the use of quantitative structure-activity relationship (QSAR) models. 3D-QSAR studies, such as CoMFA and CoMSIA, have been applied to series of quinazoline derivatives to understand the relationship between their 3D structural features and their biological activity against EGFR. digitellinc.com These models generate contour maps that indicate where steric bulk or electrostatic charge is favored or disfavored, providing a roadmap for structural modifications to enhance potency.

Furthermore, in silico methods are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. Predicting properties like lipophilicity, which can be enhanced by adding specific substituents like a trifluoromethyl group, is a common strategy to improve a compound's drug-like characteristics. nih.gov Binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of binding affinity that helps in prioritizing compounds and is often more accurate than simple docking scores. ugm.ac.idresearchgate.net These predictive models are essential for the rational design of novel quinazoline derivatives with improved efficacy and safety profiles. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |

| Dacomitinib |

| N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine |

| Erlotinib (B232) |

| Afatinib |

| WZ4002 |

| Gefitinib (B1684475) |

| Osimertinib |

| Pyrotinib |

Advanced Research Applications and Future Directions

Design and Synthesis of Multi-Targeting Quinazoline (B50416) Derivatives

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a growing strategy in drug discovery, particularly for complex diseases like cancer. The 7-Methoxyquinazoline-4,6-diamine scaffold has proven to be a valuable starting point for the design and synthesis of such multi-target ligands.

Researchers have successfully synthesized various derivatives by modifying the 4- and 6-amino groups of the quinazoline core. A notable example is the synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, a key intermediate in the creation of more complex molecules. For instance, this intermediate has been used to synthesize compounds like Dacomitinib, an irreversible pan-HER inhibitor, by reacting it with (E)-4-(piperidin-1-yl)but-2-enoyl chloride. researchgate.net Another study details the synthesis of N-(4-((3-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)but-2-ynamide (Compound L3) from N-(3-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, which has shown antiviral properties. elsevierpure.com

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a patented method describes the reaction of N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine with (E)-4-bromobut-2-enoyl chloride in the presence of triethylamine (B128534) (TEA) in anhydrous tetrahydrofuran (B95107) (THF) to produce a novel aminoquinazoline derivative. researchgate.net These synthetic strategies allow for the introduction of various pharmacophores, enabling the fine-tuning of the molecule's activity against different biological targets.

Interactive Data Table: Examples of Multi-Targeting Quinazoline Derivatives

| Compound Name | Starting Material | Key Reagents | Therapeutic Target(s) |

| Dacomitinib | N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | (E)-4-(piperidin-1-yl)but-2-enoyl chloride | Pan-HER (EGFR, HER2, HER4) |

| Compound L3 | N-(3-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 2-Butynoic acid, N-methylmorpholine, Isobutylchloroformate | Dengue and Zika Viruses |

| Aminoquinazoline Derivative | N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | (E)-4-bromobut-2-enoyl chloride, TEA | Proliferative Disorders |

Development of this compound as a Fluorescent Scaffold for Biosensors

Fluorescent biosensors are crucial tools for visualizing and quantifying biological processes. The quinazoline scaffold has shown potential in the development of such sensors. While direct studies on the fluorescent properties of this compound are limited, research on a closely related compound, N4-phenylquinazoline-4,6-diamine, provides strong evidence for its potential in this area.

A study serendipitously discovered that N4-phenylquinazoline-4,6-diamine acts as a fluorescent scaffold with "turn-on" characteristics. elsevierpure.comrsc.org The researchers found a systematic correlation between the electronic density of the phenyl substituent and the fluorescence intensity. By tuning the photophysical properties of this scaffold, they successfully developed N4-dichlorophenylquinazoline-4,6-diamine as a potential fluorophore for various biological applications. elsevierpure.comrsc.org This was demonstrated by creating a formaldehyde (B43269) (FA) fluorescent sensor with a detection limit in the double-digit nanomolar range, which was used to visualize FA levels in living HeLa cells. elsevierpure.comrsc.org

Further research into quinazoline-based fluorophores has shown that substitutions at the 4- or 7-positions can significantly impact their photophysical properties, with fluorescent emissions covering a broad spectrum from 414 nm to 597 nm. nih.govnih.gov Some of these compounds exhibit high photoluminescence quantum yields (over 80%) and are emissive in aggregated states, making them suitable for applications like organic light-emitting diodes (OLEDs). nih.govnih.gov Given that the 7-methoxy group is an electron-donating group, it is plausible that this compound and its derivatives could also exhibit interesting and tunable fluorescent properties, making them promising candidates for the development of novel biosensors.

Quinazoline Scaffold in Antiviral Research

The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. The quinazoline scaffold has been extensively investigated for its antiviral potential against a variety of viruses. rsc.org

A significant finding in this area is the development of an afatinib-derivative, N-(4-((3-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)but-2-ynamide (Compound L3), which demonstrated antiviral activity against both Dengue and Zika viruses. elsevierpure.com This compound was synthesized from N-(3-fluorophenyl)-7-methoxyquinazoline-4,6-diamine. elsevierpure.com The study highlighted that this derivative exhibited its antiviral effects without causing cytotoxicity. elsevierpure.com

Broader research on the quinazoline scaffold has identified numerous derivatives with potent antiviral activities. For instance, a series of 2,4-disubstituted quinazoline derivatives have shown anti-influenza virus activity with IC50 values below 10 μM. rsc.org Furthermore, quinazoline-artemisinin hybrids have demonstrated potent activity against cytomegalovirus. rsc.org The versatility of the quinazoline nucleus allows for the incorporation of various functional groups, leading to compounds that can interfere with different stages of the viral life cycle. snu.ac.kr The documented antiviral activity of a direct derivative of this compound underscores the potential of this specific scaffold in the ongoing search for new antiviral therapies.

Quinazoline Scaffold in Antiparasitic Research (e.g., Antileishmanial Activity)

Parasitic diseases, such as leishmaniasis, continue to pose a significant global health burden, with existing treatments often limited by toxicity and emerging resistance. The quinazoline scaffold has been identified as a promising framework for the development of new antiparasitic drugs. acs.org

While specific studies focusing on the antileishmanial activity of this compound derivatives are not yet prevalent, the broader class of quinazoline compounds has shown significant promise. Quinazolines are known to act as antifolate agents, inhibiting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in parasites, which are crucial for their survival. rsc.org The structural similarity of the quinazoline ring to the pteridine ring of folic acid allows these compounds to act as competitive inhibitors.

Research has shown that various substituted quinazolines exhibit potent antileishmanial activity against different Leishmania species. unipi.it The ability to easily modify the quinazoline scaffold at various positions allows for the optimization of activity and selectivity against parasitic enzymes over their human counterparts. The proven antiparasitic potential of the general quinazoline scaffold suggests that derivatives of this compound could be valuable candidates for future antileishmanial drug discovery programs. acs.org

Emerging Therapeutic Strategies Based on Quinazoline Analogues

The therapeutic landscape for diseases like cancer is continually evolving, with a shift towards targeted therapies that act on specific molecular pathways. Quinazoline analogues are at the forefront of this evolution, with several compounds already approved as anticancer drugs that target protein kinases. nih.govacs.org

Future strategies are likely to focus on several key areas:

Development of Covalent and Irreversible Inhibitors: Many successful quinazoline-based kinase inhibitors, such as dacomitinib, form covalent bonds with their target enzymes, leading to prolonged and potent inhibition. This strategy is being explored to overcome drug resistance.

Hybrid Molecules and Multi-Targeting Agents: Combining the quinazoline scaffold with other pharmacologically active moieties to create hybrid molecules is a promising approach to tackle complex diseases with multifactorial etiologies. This can lead to synergistic effects and a reduced likelihood of resistance.

Targeting Novel Kinases and Signaling Pathways: While EGFR and VEGFR have been common targets, research is expanding to other kinases and signaling pathways implicated in disease progression. The versatility of the quinazoline scaffold makes it adaptable for designing inhibitors against these new targets.

Application in Other Therapeutic Areas: Beyond cancer, the diverse biological activities of quinazolines are being explored for other conditions, including neurodegenerative diseases, inflammatory disorders, and infectious diseases.

The this compound scaffold, with its potential for diverse functionalization, is well-positioned to contribute to these emerging therapeutic strategies. Its role as a key intermediate in the synthesis of potent kinase inhibitors already highlights its importance, and its potential as a fluorescent scaffold could lead to new diagnostic and theranostic agents.

Q & A

Q. What are the optimal synthetic routes for 7-Methoxyquinazoline-4,6-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Electrochemical synthesis using aluminum/carbon electrodes in acetic acid electrolyte enables room-temperature preparation of quinazolin-4(3H)-one derivatives (precursors to this compound) with yields >80% . Alternative methods include microwave-assisted cyclization with ammonium formate, achieving 85–92% yields in shorter reaction times (10–15 minutes) . Key parameters:

- Temperature : Electrochemical methods avoid high temperatures (traditional routes require 100–150°C) .

- Catalysts : Transition-metal-free electrochemical systems reduce purification challenges .

- Substituent Compatibility : Methoxy groups require protection during cyclization; benzyl or acetyl groups are recommended .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR resolve regiochemistry of substituents (e.g., methoxy at C7 vs. C6). For example, methoxy protons exhibit singlet peaks at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent groups .

- Mass Spectrometry (HR-MS) : Accurate mass measurements confirm molecular formulas (e.g., [M+H] at m/z 246.0984 for CHNO) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8.2 min under isocratic conditions) .

Q. How can initial structure-activity relationships (SAR) be established for this compound in kinase inhibition assays?

- Methodological Answer :

- Substitution Patterns : Replace methoxy with halogen (e.g., Cl, F) or alkyl groups to test EGFR binding. For example, 7-ethoxy analogs show 30% reduced potency compared to methoxy derivatives .

- In Vitro Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan®) at 1 μM concentration. IC values <100 nM indicate high affinity for EGFR mutants (e.g., L858R/T790M) .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound derivatives be resolved?

- Methodological Answer :

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated demethylation of methoxy groups reduces bioavailability) .

- Pharmacokinetic (PK) Studies : Administer 10 mg/kg orally to murine models; measure plasma half-life (>4 hours required for therapeutic efficacy) .

- Tumor Xenograft Models : Compare tumor volume reduction in EGFR-mutant NSCLC models (e.g., PC-9 cells) .

Q. What computational strategies predict the binding affinity of this compound derivatives to drug-resistant EGFR mutants?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to T790M/L858R mutants. The methoxy group forms hydrogen bonds with Thr854, while C4-amine interacts with Met793 .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How does methoxy substitution at C7 influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with -OCH, -H, or -CF at C7. Methoxy improves solubility (LogP 1.8 vs. 2.5 for -CF) but reduces blood-brain barrier penetration (P-gp efflux ratio: 3.2 vs. 1.5) .

- Caco-2 Permeability Assays : Apparent permeability (P) of 12 × 10 cm/s for methoxy derivatives suggests moderate intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.